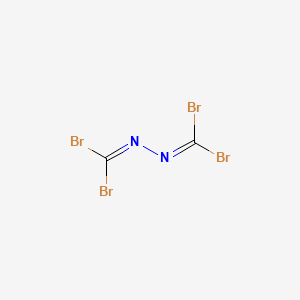

Bis(dibromomethylene)-hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(dibromomethylene)-hydrazine is an organohalogen compound characterized by the presence of two dibromomethylene groups attached to a hydrazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(dibromomethylene)-hydrazine typically involves the reaction of hydrazine with dibromomethylene precursors under controlled conditions. One common method is the reaction of hydrazine hydrate with dibromomethane in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Bis(dibromomethylene)-hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert this compound to simpler hydrazine derivatives.

Substitution: Halogen atoms in the dibromomethylene groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under mild conditions to avoid decomposition.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoformaldehyde derivatives, while substitution reactions can produce a variety of functionalized hydrazine compounds.

Aplicaciones Científicas De Investigación

Bis(dibromomethylene)-hydrazine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organohalogen compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

Industry: this compound is used in the production of polymers and other advanced materials due to its unique chemical properties.

Mecanismo De Acción

The mechanism by which bis(dibromomethylene)-hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibromomethylene groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to changes in cellular signaling pathways and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Dibromomethane: A simpler compound with similar halogenation but lacking the hydrazine moiety.

Hydrazine: A related compound without the dibromomethylene groups, used widely in various chemical reactions.

Bis(dibromomethylene)-benzene: Another organohalogen compound with similar dibromomethylene groups but attached to a benzene ring instead of hydrazine.

Uniqueness

Bis(dibromomethylene)-hydrazine is unique due to the combination of dibromomethylene groups and the hydrazine moiety, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications.

Actividad Biológica

Bis(dibromomethylene)-hydrazine, a compound with the chemical formula C2Br4N2, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, enzyme inhibition, and other relevant pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with dibromomethane. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported the cytotoxic effects of related hydrazine derivatives on MCF-7 breast cancer cells. The IC50 values for several synthesized compounds were evaluated, revealing that some derivatives showed enhanced activity compared to standard chemotherapeutic agents like doxorubicin. Below is a summary of findings related to cytotoxicity:

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Compound 4 | 80.29 ± 0.73 | |

| Compound 5 | 30.64 ± 1.81 | |

| Compound 6a | 43.19 ± 1.71 | |

| Doxorubicin | 3.83 ± 0.42 |

The most promising derivative, Compound 5, exhibited an IC50 value significantly lower than that of doxorubicin, indicating potent cytotoxic activity.

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Flow cytometric analysis revealed alterations in cell cycle distribution upon treatment with Compound 5, specifically an increase in the S-phase population and a decrease in G2/M phase cells . Additionally, DNA fragmentation assays indicated that the compound may trigger apoptotic pathways.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes relevant to cancer progression and metabolism. For instance, it was found to inhibit aromatase (CYP19A), an enzyme critical in estrogen synthesis that is often targeted in estrogen-dependent cancers . The inhibitory activity was assessed at multiple concentrations, demonstrating a dose-dependent response.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- Study on Aromatase Inhibition : A derivative was tested for its ability to inhibit aromatase activity using ketoconazole as a standard reference drug. The results indicated significant inhibition at varying concentrations .

- Tyrosinase Inhibition : Another study assessed the tyrosinase inhibitory activity of related compounds, which is important for understanding their potential in treating skin disorders and pigmentation issues .

Propiedades

IUPAC Name |

1,1-dibromo-N-(dibromomethylideneamino)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br4N2/c3-1(4)7-8-2(5)6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKUMERQABYXHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN=C(Br)Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679540 |

Source

|

| Record name | (Dibromomethylidene)carbonohydrazonoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14928-04-2 |

Source

|

| Record name | (Dibromomethylidene)carbonohydrazonoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.